2,4-Diaminophenoxyethanol

Catalog No.
S593756
CAS No.
70643-19-5
M.F
C8H12N2O2
M. Wt
168.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Diaminophenoxyethanol

CAS Number

70643-19-5

Product Name

2,4-Diaminophenoxyethanol

IUPAC Name

2-(2,4-diaminophenoxy)ethanol

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

InChI

InChI=1S/C8H12N2O2/c9-6-1-2-8(7(10)5-6)12-4-3-11/h1-2,5,11H,3-4,9-10H2

InChI Key

WCPGNFONICRLCL-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1N)N)OCCO

Synonyms

2,4-diaminophenoxyethanol, 2-(2',4'-diaminophenoxy)ethanol, 2-(2',4'-diaminophenoxy)ethanol dihydrochloride, 2-(2',4'-diaminophenoxy)ethanol sulfate, 2-(2',4'-diaminophenoxy)ethanol sulfate (1:1)

Canonical SMILES

C1=CC(=C(C=C1N)N)OCCO
  • Potential applications based on structure

    The presence of two amine groups (NH2) suggests 2-(2,4-Diaminophenoxy)ethanol might have properties relevant to research areas that utilize diamines. These include applications in:

    • Organic synthesis: As a building block for the creation of more complex molecules with specific functionalities.
    • Polymer chemistry: As a component of polymers with unique properties.
    • Material science: In the development of materials with tailored properties, such as adhesives or coatings.
  • Similarities to other aromatic diamines

    -(2,4-Diaminophenoxy)ethanol shares structural similarities with some aromatic diamines used in scientific research. For instance, p-phenylenediamine (PPD) is a well-known aromatic diamine used in various applications, including:

    • Development of dyes and pigments
    • Analytical chemistry
    • Biological staining

2,4-Diaminophenoxyethanol is an organic compound characterized by the presence of two amino groups and a phenoxyethanol structure. It exists in various salt forms, including dihydrochloride and sulfate, which are commonly used in cosmetic formulations, particularly in oxidative hair coloring products. The compound has a molecular formula of C8H12N2O2C_8H_{12}N_2O_2 for the free base and C8H12N2O22HClC_8H_{12}N_2O_2\cdot 2HCl for the dihydrochloride form, with a molecular weight of approximately 241.12 g/mol for the hydrochloride variant .

The mechanism by which DPOE functions in hair dye formulations is not entirely understood. It is believed to play a role in the oxidation process that leads to color formation within the hair []. However, further research is needed to elucidate the specific interactions and mechanisms involved.

The chemical behavior of 2,4-diaminophenoxyethanol is influenced by its functional groups. It can undergo various reactions typical of amines and phenols, including:

  • Acylation: Reaction with acyl chlorides to form amides.
  • Nitration: Introduction of nitro groups under acidic conditions.
  • Oxidation: Oxidative reactions that can convert amines to nitroso compounds or other nitrogen oxides.

The compound's reactivity is largely attributed to the amino groups, which can participate in nucleophilic substitution reactions.

The synthesis of 2,4-diaminophenoxyethanol typically involves:

  • Starting Materials: Phenol derivatives and ethylene glycol.
  • Reagents: Ammonia or primary amines for the introduction of amino groups.
  • Conditions: The reaction is often conducted under controlled temperatures with catalysts to enhance yield.

For example, one common synthetic route involves the reaction of 2,4-dichlorophenol with ethylene glycol in the presence of ammonia under heat .

The primary applications of 2,4-diaminophenoxyethanol include:

  • Cosmetics: Used as a dye intermediate in oxidative hair coloring products.
  • Pharmaceuticals: Potential applications in drug formulation due to its biological properties.
  • Research: Utilized in studies investigating skin sensitization and other dermal reactions.

Studies on the interactions of 2,4-diaminophenoxyethanol with biological systems indicate that it can induce skin sensitization reactions upon repeated exposure. The main route of exposure is dermal, leading to potential allergic responses in sensitive individuals . Additionally, its interaction with cellular components may lead to oxidative stress, contributing to its biological activity.

Several compounds are structurally or functionally similar to 2,4-diaminophenoxyethanol. These include:

Compound NameChemical FormulaNotable Features
2-AminophenolC6H7NOUsed as a dye precursor; less toxic than 2,4-diaminophenoxyethanol.
m-PhenylenediamineC6H8N2Known for its use in hair dyes; higher sensitization potential.
4-AminophenolC6H7NOSimilar applications in dyeing; lower skin irritation potential.
2,5-DiaminotolueneC7H10N2Used in polymer chemistry; distinct toxicity profile.

Uniqueness of 2,4-Diaminophenoxyethanol

What sets 2,4-diaminophenoxyethanol apart from these compounds is its specific application in oxidative hair dyes and its unique combination of amino and phenolic functionalities that contribute to its reactivity and biological activity. Its dual role as both a dye precursor and a potential skin sensitizer makes it particularly noteworthy in cosmetic chemistry .

2,4-Diaminophenoxyethanol exists in two primary forms: the free base and its dihydrochloride salt [1] [3]. The free base presents as a solid at room temperature, while the dihydrochloride salt manifests as a crystalline powder [5] [8]. The dihydrochloride salt specifically appears as white to grey or pale pink-grey needle-like crystals, with some sources describing it as having a lavender-grey hue [5] [6] [7]. This variation in color may be attributed to minor impurities or differences in manufacturing processes [5]. The compound possesses no characteristic odor, which is an important physical property for its identification and quality assessment [13].

Thermodynamic Properties

Melting and Boiling Points

The melting and boiling points of 2,4-Diaminophenoxyethanol vary between its free base and salt forms. The free base exhibits a melting point of ≥222°C [4], while the dihydrochloride salt demonstrates a more precisely defined melting range of 222-224°C [5] [6] [7]. This narrow melting range indicates high purity of the crystalline material and serves as an important quality control parameter [7].

The boiling point of the free base has been predicted to be approximately 400.2°C at standard atmospheric pressure (760 mmHg) [3] [4], whereas the dihydrochloride salt has a reported boiling point of 432.7°C at the same pressure [21]. These high boiling points reflect the compound's molecular weight and the presence of hydrogen bonding capabilities through its amino and hydroxyl groups [1] [3].

Table 1: Melting and Boiling Points of 2,4-Diaminophenoxyethanol Forms

FormMelting Point (°C)Boiling Point (°C) at 760 mmHg
Free Base≥222400.2 (predicted)
Dihydrochloride Salt222-224432.7

Thermal Stability Parameters

2,4-Diaminophenoxyethanol demonstrates several important thermal stability parameters that influence its handling and storage requirements [21]. The compound has a reported flash point of 215.5°C, indicating moderate resistance to ignition [21]. Notably, the dihydrochloride salt has been documented to have no self-ignition temperature, suggesting relative stability against spontaneous combustion under normal conditions [21].

The compound is classified as air sensitive, requiring storage under inert atmosphere conditions at room temperature to maintain its stability [5] [7]. This sensitivity likely stems from potential oxidation of the amino groups when exposed to atmospheric oxygen over extended periods [5] [21].

While specific heat capacity, thermal conductivity, and thermal expansion coefficient data are not readily available in the scientific literature, these parameters would be valuable for comprehensive characterization of the compound's thermal behavior [21]. The absence of detailed thermal decomposition temperature data suggests a need for further research in this area to fully understand the compound's thermal stability profile [21] [23].

Solubility Characteristics

Aqueous Solubility

The dihydrochloride salt of 2,4-Diaminophenoxyethanol demonstrates excellent water solubility, with documented values of 425 g/L at 20°C [5] [7] [21]. This high aqueous solubility can be attributed to the ionic nature of the salt form, where the protonated amino groups significantly enhance water compatibility [5]. The aqueous solution of the dihydrochloride salt is acidic, with a pH of approximately 1, reflecting the presence of hydrochloride counterions [21].

The free base form is expected to have lower water solubility compared to the salt form due to the absence of ionic character [3] [4]. The solubility of 2,4-Diaminophenoxyethanol is pH-dependent, with increased solubility observed under acidic conditions due to protonation of the amino groups, which enhances interaction with water molecules [17] [21].

Organic Solvent Compatibility

2,4-Diaminophenoxyethanol dihydrochloride exhibits limited compatibility with organic solvents [5] [7]. It is reported to be slightly soluble in dimethyl sulfoxide (DMSO) and methanol, which are polar organic solvents capable of interacting with the compound's ionic and hydrogen-bonding sites [5] [7]. In contrast, the compound is insoluble in acetone and 95% ethanol, indicating poor compatibility with less polar organic solvents [13].

This solubility profile is consistent with the compound's structure, which contains polar functional groups (amino and hydroxyl) and exists as a salt in the dihydrochloride form [1] [5]. The free base form would likely demonstrate greater solubility in organic solvents due to its non-ionic nature, though specific data for the free base's organic solvent compatibility is limited in the available literature [3] [4].

Table 2: Solubility Characteristics of 2,4-Diaminophenoxyethanol Dihydrochloride

SolventSolubilityTemperature
Water425 g/L20°C
DMSOSlightly solubleRoom temperature
MethanolSlightly solubleRoom temperature
AcetoneInsolubleRoom temperature
95% EthanolInsolubleRoom temperature

Partition Coefficient and Lipophilicity

The partition coefficient (log Pow) of 2,4-Diaminophenoxyethanol dihydrochloride has been reported as 0.99 at 20°C [9] [21]. Interestingly, another reported value for the log Pow is -0.98 at 20°C, which represents a significant discrepancy in the literature [9] [21]. The positive log Pow value of 0.99 would suggest slight lipophilicity, while the negative value of -0.98 would indicate hydrophilicity [9].

Given the compound's structure and salt form, a negative or low positive log Pow value is more consistent with its observed physical and chemical properties [9] [21]. The presence of two amino groups and a hydroxyl group, along with the ionic character of the dihydrochloride salt, would contribute to hydrophilic behavior [1] [5].

The free base form would likely exhibit greater lipophilicity compared to the salt form due to the absence of ionic character [3] [4]. The partition coefficient is an important parameter for predicting the compound's behavior in biological systems and its potential for membrane permeability [9] [10]. The relatively low lipophilicity of 2,4-Diaminophenoxyethanol dihydrochloride suggests limited potential for bioaccumulation, as noted in regulatory assessments [10].

Spectroscopic Properties

UV-Visible Absorption Characteristics

2,4-Diaminophenoxyethanol exhibits characteristic ultraviolet-visible absorption patterns that reflect its aromatic structure with amino substituents [13]. The compound displays two primary absorption maxima: one at 238 ± 5 nm and another at 286 ± 5 nm [13]. These absorption bands are consistent with π→π* transitions in the aromatic ring and n→π* transitions involving the amino groups and the oxygen atom [13].

The absorbance values at these maxima have been reported as 0.630 ± 0.050 at 238 nm and 0.260 ± 0.020 at 286 nm [13]. The higher absorbance at the shorter wavelength is typical for aromatic systems with electron-donating substituents like amino groups [13]. These spectroscopic features provide a reliable fingerprint for identification and purity assessment of the compound [13].

Infrared Spectral Features

The infrared spectrum of 2,4-Diaminophenoxyethanol presents characteristic absorption bands that correspond to its functional groups [10] [14]. While detailed infrared spectral data specific to this compound is limited in the available literature, the expected major absorption bands can be inferred from its chemical structure [10] [14].

The compound would exhibit characteristic stretching vibrations for N-H bonds of the primary amino groups in the region of 3300-3500 cm⁻¹, typically appearing as multiple bands due to symmetric and asymmetric stretching [10] [14]. The aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations from the ethanol moiety would be observed in the 2800-3000 cm⁻¹ region [14].

The O-H stretching vibration from the hydroxyl group would typically appear as a broad band in the 3200-3600 cm⁻¹ region, potentially overlapping with the N-H stretching bands [14]. The C-O stretching vibrations associated with the ether linkage and the primary alcohol would be expected in the 1000-1300 cm⁻¹ region [10] [14]. The aromatic ring would contribute characteristic bands in the 1400-1600 cm⁻¹ region due to C=C stretching vibrations [14].

NMR Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides valuable structural information about 2,4-Diaminophenoxyethanol [1] [3]. Although comprehensive NMR data for this compound is limited in the available literature, the expected spectral features can be predicted based on its chemical structure [1] [3].

In the ¹H NMR spectrum, the aromatic protons would appear in the region of 6.0-7.5 ppm, with specific patterns reflecting the 1,2,4-trisubstitution pattern of the benzene ring [1]. The amino group protons would typically appear as broad signals in the range of 3.5-5.0 ppm, potentially showing coupling with adjacent aromatic protons [3]. The ethanol moiety would contribute signals for the methylene protons adjacent to the oxygen atom (O-CH₂-) at approximately 3.8-4.2 ppm, while the methylene protons adjacent to the hydroxyl group (-CH₂-OH) would appear around 3.5-3.8 ppm [1] [3].

The hydroxyl proton would typically appear as a triplet in the region of 4.5-5.5 ppm due to coupling with the adjacent methylene group, though this signal may be concentration and solvent-dependent [3]. In the ¹³C NMR spectrum, the aromatic carbon signals would appear in the region of 110-150 ppm, with the carbon atoms bearing the amino groups and the oxygen atom showing characteristic downfield shifts [1] [3].

Mass Spectrometric Patterns

Mass spectrometry provides critical information about the molecular weight and fragmentation patterns of 2,4-Diaminophenoxyethanol [1] [20]. For the free base form (C₈H₁₂N₂O₂), the molecular ion peak would be expected at m/z 168, corresponding to its molecular weight [3] [4]. The dihydrochloride salt would show different ionization patterns depending on the ionization technique employed [1] [5].

Typical fragmentation patterns would include the loss of the ethanol moiety (-CH₂CH₂OH) from the molecular ion, resulting in a fragment at m/z 124 [20]. Further fragmentation might involve the loss of amino groups as NH₃, yielding fragments at m/z 151 and m/z 134 [20]. The aromatic ring with its substituents would contribute to characteristic fragment ions that could serve as diagnostic markers for the compound [1] [20].

While detailed mass spectrometric data specific to 2,4-Diaminophenoxyethanol is limited in the available literature, these predicted fragmentation patterns align with the general behavior of aromatic amines and phenoxyethanol derivatives [1] [20].

Stability and Degradation Pathways

Hydrolytic Stability

2,4-Diaminophenoxyethanol demonstrates relatively good stability in aqueous solutions under neutral pH conditions [17] [21]. However, the compound may undergo hydrolysis under strongly acidic or alkaline conditions, particularly affecting the ether linkage between the aromatic ring and the ethanol moiety [17]. This hydrolytic sensitivity is an important consideration for formulation and storage of products containing this compound [21].

The dihydrochloride salt form provides some protection against hydrolysis due to the stabilizing effect of the protonated amino groups on the ether linkage [17]. However, prolonged exposure to extreme pH conditions may still lead to degradation [21]. The primary hydrolysis pathway likely involves cleavage of the ether bond, resulting in the formation of 2,4-diaminophenol and ethylene glycol as potential degradation products [17] [21].

Photochemical Behavior

The photochemical behavior of 2,4-Diaminophenoxyethanol has not been extensively documented in the available scientific literature [21] [23]. However, based on its chemical structure, particularly the presence of aromatic amino groups, the compound may undergo photodegradation upon exposure to ultraviolet light [21]. Aromatic amines are known to be susceptible to photo-oxidation, which can lead to the formation of colored degradation products [21].

The primary photochemical degradation pathway likely involves oxidation of the amino groups, potentially leading to the formation of nitroso or nitro derivatives [21]. Additionally, photolytic cleavage of the ether bond may occur under intense or prolonged UV exposure [21]. These photochemical reactions may be accelerated in the presence of photosensitizers or certain metal ions [21] [23].

To minimize photodegradation, 2,4-Diaminophenoxyethanol and formulations containing it should be protected from light, particularly UV radiation [21]. Amber or opaque containers are recommended for storage to maintain the compound's stability and integrity over extended periods [5] [7].

Thermal Decomposition Mechanisms

2,4-Diaminophenoxyethanol may undergo thermal decomposition when exposed to elevated temperatures, particularly above its melting point [21] [23]. For the dihydrochloride salt, thermal decomposition may be accompanied by the release of hydrogen chloride gas, which is both corrosive and toxic [21] [23]. The compound is classified as air sensitive, suggesting that thermal decomposition may be accelerated in the presence of oxygen [5] [7].

The primary thermal decomposition pathway likely involves initial dehydrochlorination of the salt form, followed by oxidation of the amino groups and potential cleavage of the ether linkage [21] [23]. At higher temperatures, more extensive degradation may occur, potentially leading to the formation of volatile nitrogen compounds and carbonaceous residues [23].

During a fire or extreme heating conditions, 2,4-Diaminophenoxyethanol dihydrochloride may generate irritating and highly toxic gases, including nitrogen oxides and hydrogen chloride [23]. This thermal decomposition behavior necessitates appropriate safety measures during handling and storage, particularly when operations involve heating the compound [21] [23].

XLogP3

-0.1

UNII

8DI56TBP4B

Related CAS

66422-95-5 (di-hydrochloride)
70643-20-8 (sulfate[1:1])

Other CAS

70643-19-5

Wikipedia

2-(2,4-diaminophenoxy)ethanol

Dates

Last modified: 08-15-2023

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